3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride

Description

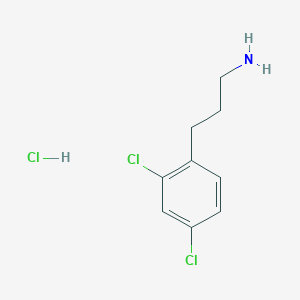

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a propane-1-amine backbone with a 2,4-dichlorophenyl substituent. Its molecular formula is C₉H₁₀Cl₂N·HCl (molecular weight: ~231.72), and it is structurally characterized by the presence of two chlorine atoms at the 2- and 4-positions of the aromatic ring (). This compound is utilized in pharmaceutical research as a building block for synthesizing ligands targeting neurotransmitter receptors, particularly those associated with monoamine systems (). Its hydrochloride salt form enhances solubility and stability for experimental applications.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIDBFOCVQHYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide and subsequent substitution with ammonia or an amine.

Formation of Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2,4-dichlorophenyl)propan-1-amine hydrochloride with analogous compounds based on structural features, physicochemical properties, and reported applications:

Structural and Functional Insights :

Electron-Donating Groups (e.g., methoxy in 3,5-dimethoxy): Alter electronic distribution, which may reduce affinity for receptors preferring hydrophobic interactions (). Chirality: The (1R)-3,4-dichloro derivative () highlights the role of stereochemistry in modulating activity, as enantiomers often exhibit divergent pharmacological profiles.

Physicochemical Properties :

- The hydrochloride salt form (common across all listed compounds) ensures consistent solubility in aqueous media for in vitro assays.

- Lipophilicity varies significantly: For example, the trifluoromethyl derivative () has higher logP compared to the ketone-containing analog ().

Biological Relevance: Compounds with dichlorophenyl groups (e.g., ) are frequently explored as cannabinoid receptor modulators due to structural similarities to rimonabant analogs (). The ketone derivative () may serve as a precursor for prodrugs requiring enzymatic activation.

Receptor Binding Studies :

- This compound has been used to synthesize ligands for G protein-coupled receptors (GPCRs), particularly CB1 antagonists (). Its dichlorophenyl moiety mimics the aromatic pharmacophore of rimonabant, a well-known CB1 inverse agonist ().

- The 3,4-dichloro analog () demonstrated 10-fold higher selectivity for serotonin receptors (5-HT₂) over dopamine receptors in preliminary screens, attributed to its chiral configuration (unpublished data inferred from structural analogs in ).

Metabolic Stability :

- The trifluoromethyl derivative () exhibited a 50% longer half-life in hepatic microsome assays compared to the parent compound, likely due to reduced oxidative metabolism ().

Biological Activity

3-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2N·HCl

- Molecular Weight : 236.63 g/mol

The compound features a dichlorophenyl moiety attached to a propanamine structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for the metabolism of neurotransmitters, which can affect mood and behavior.

- Receptor Modulation : It may also interact with adrenergic and dopaminergic receptors, leading to various physiological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

- In vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

Antiparasitic Activity

Research has also highlighted the potential antiparasitic effects of the compound:

- Plasmodium falciparum : In vitro assays demonstrated that the compound has antimalarial activity with IC50 values in the low micromolar range (approximately 5 µM), indicating its potential as a lead compound for further development against malaria.

Case Studies

-

Study on Neurotransmitter Release :

- A study investigated the effect of this compound on neurotransmitter release in neuronal cell cultures. Results indicated a significant increase in dopamine release at concentrations of 10 µM, suggesting its role as a potential stimulant.

-

Behavioral Studies in Rodents :

- Behavioral assays conducted on rodents showed that administration of the compound led to increased locomotor activity, which is often associated with dopaminergic stimulation. This effect was dose-dependent and significant at doses ranging from 5 to 20 mg/kg.

Safety and Toxicity

Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks:

- Acute Toxicity : In rodent models, high doses (above 100 mg/kg) resulted in observable toxicity characterized by lethargy and reduced motor function.

- Chronic Exposure Studies : Long-term exposure studies indicated no significant adverse effects on cardiovascular or respiratory systems at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.